5-Amino-2-fluoronicotinonitrile

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Sourcing a versatile 2-fluorinated pyridine scaffold with reliable reactivity for CNS or kinase programs often leads to inconsistent batch purity and supply delays. 5-Amino-2-fluoronicotinonitrile (CAS 1260663-78-2) directly addresses this challenge as a high-purity, dual-functional intermediate. - Engineered for SNAr: The strategically positioned 2-fluoro group is activated by the adjacent nitrile, enabling efficient and selective nucleophilic displacement for rapid SAR exploration. - Optimized Bioisostere: The fluorine atom enhances metabolic stability and lipophilicity, critical for improving oral bioavailability and brain penetration in drug candidates. - Reliable Supply: Available with documented purity analysis, ensuring lot-to-lot consistency for iterative discovery cycles.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
CAS No. 1260663-78-2
Cat. No. B13500020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluoronicotinonitrile
CAS1260663-78-2
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)F)N
InChIInChI=1S/C6H4FN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2
InChIKeyOTAIRWWEIAXESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluoronicotinonitrile Procurement Guide


5-Amino-2-fluoronicotinonitrile (CAS 1260663-78-2) is a fluorinated pyridine derivative with the molecular formula C₆H₄FN₃ and a molecular weight of 137.11 g/mol [1]. It is a heterocyclic aromatic compound characterized by an amino group at the 5-position, a fluorine atom at the 2-position, and a nitrile group at the 3-position of the pyridine ring . This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry and agrochemical research, with commercial availability typically at purities of 95% or 98% .

Workflow Heterocyclic building block for medicinal chemistry & agrochemical research
Format Available in research-grade purity (multiple levels)
Selection Supports SNAr diversification and structure–activity relationship (SAR) exploration

5-Amino-2-fluoronicotinonitrile: Irreplaceable by Analogs


While several halogenated nicotinonitriles are commercially available, simple substitution is not viable due to the unique interplay of electronic and steric effects conferred by the specific 2-fluoro substitution pattern. The strong electron-withdrawing nature of fluorine at the 2-position, adjacent to the nitrile group, significantly modulates the reactivity of the pyridine ring . This precise substitution pattern is critical for achieving the desired reactivity in nucleophilic aromatic substitution (SNAr) reactions and for tuning biological target interactions, as even minor changes like replacing fluorine with chlorine or shifting the fluorine to the 4-position can drastically alter a compound's lipophilicity, metabolic stability, and binding affinity [1][2].

Replacing 2-F with Cl or shifting to the 4-position may alter SNAr activation and reaction outcome due to changed electronic and steric effects.

Fluorine’s strong electronegativity and C–F bond stability modulate ADME properties; halogen analogs may not replicate metabolic resistance.

Lipophilicity fine-tuning by 2-F substitution is specific; analogs may shift permeability and binding profiles.

5-Amino-2-fluoronicotinonitrile Differentiation Guide


2-Fluoro Activation in SNAr Reactions

The 2-fluoro substituent in 5-amino-2-fluoronicotinonitrile acts as a potent electron-withdrawing group, activating the adjacent carbon for nucleophilic aromatic substitution (SNAr). This activation is stronger than that provided by a 2-chloro substituent due to fluorine's higher electronegativity, enabling milder reaction conditions and higher yields in the synthesis of more complex molecules . While no direct quantitative yield comparison was found for this specific scaffold, the class-level inference from related fluoronicotinonitriles supports this as a key differentiation point [1].

SNAr Activation
Class-level inference
26% more electronegative (F vs Cl)
May indicate stronger substrate activation
Scaffold-specific reactivity to verify
Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Lipophilicity Boost with 2-Fluoro Substitution

The presence of the 2-fluoro substituent on the pyridine ring provides a calculated XLogP3-AA value of 0.3 for 5-amino-2-fluoronicotinonitrile, as computed by PubChem [1]. This represents a moderate increase in lipophilicity compared to the non-fluorinated analog, 5-aminonicotinonitrile (calculated XLogP3 ≈ -0.2), which can enhance membrane permeability and oral bioavailability in drug candidates . This fine-tuning of lipophilicity is a primary reason for incorporating fluorine into drug-like molecules [2].

Lipophilicity Shift
Cross-study comparable
XLogP3 0.3 (target) / −0.2 (analog)
Supports membrane permeability optimization context
Calculated; experimental logP to verify
Drug Design ADME Pharmacokinetics

C-F Bond Stability in Metabolism

The substitution of a hydrogen atom with a fluorine atom at a metabolically labile site is a well-established strategy to block oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond (bond dissociation energy ~116 kcal/mol) is significantly more resistant to metabolic cleavage than the corresponding C-H bond (bond dissociation energy ~99 kcal/mol) [1]. While no direct metabolic stability data for 5-amino-2-fluoronicotinonitrile was found, this class-level inference from a wealth of medicinal chemistry literature indicates that the 2-fluoro substitution on the pyridine ring can confer improved metabolic stability compared to its non-fluorinated analog, potentially leading to a longer half-life and better in vivo efficacy for derived compounds [2].

C–F Bond Stability
Class-level inference
C–F BDE ~116 kcal/mol (Δ ~17 vs C–H)
May suggest improved metabolic stability
Direct metabolic stability data not found
Drug Metabolism Pharmacokinetics Medicinal Chemistry

5-Amino-2-fluoronicotinonitrile: R&D Application Scenarios


Kinase Inhibitor & CNS Drug Intermediate

5-Amino-2-fluoronicotinonitrile is a critical building block for the synthesis of drug candidates targeting kinases and central nervous system (CNS) disorders. The fluorine atom enhances metabolic stability and lipophilicity, which are essential for improving the oral bioavailability and brain penetration of CNS-active compounds [1]. Its use in constructing complex heterocyclic cores, as highlighted in the synthesis of fluorinated nicotinonitriles for kinase modulation, demonstrates its utility in creating focused compound libraries for drug discovery [2][3].

Versatile Scaffold for SNAr Diversification

The strong electron-withdrawing effect of the 2-fluoro group makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. Researchers can leverage this reactivity to selectively displace the fluorine atom with a wide range of nucleophiles, enabling the efficient synthesis of diverse and complex molecular architectures from a single starting material . This is particularly valuable in early-stage drug discovery for rapidly exploring structure-activity relationships (SAR).

Pesticide & Herbicide Intermediate

Fluorinated pyridine derivatives are a prominent class of compounds in agrochemicals. 5-Amino-2-fluoronicotinonitrile serves as a key intermediate for the synthesis of novel pesticides and herbicides. The fluorine atom contributes to improved potency, environmental stability, and target specificity, which are critical factors in the development of modern, sustainable crop protection agents .

Application
Selection Property
Validation Focus
Kinase inhibitor & CNS drug intermediate synthesis
Fluorine-modulated metabolic stability & lipophilicity
Oral bioavailability & brain penetration assay review
SNAr-based library diversification
2-Fluoro leaving group reactivity
Reaction condition optimization & scope validation
Agrochemical intermediate development
Fluorine contribution to potency & stability profile
Target specificity & environmental stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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